molecular formula C9H14ClN5O2 B3028867 Cyanazine acid CAS No. 36576-43-9

Cyanazine acid

Cat. No.: B3028867
CAS No.: 36576-43-9
M. Wt: 259.69 g/mol
InChI Key: WYIJTMNAAMADHT-UHFFFAOYSA-N
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Description

Cyanazine acid (CAC), a primary chlorinated degradation product of the triazine herbicide cyanazine, is formed through microbial and chemical degradation pathways. Structurally, it retains the triazine backbone but undergoes dealkylation and hydroxylation, leading to a carboxylic acid group substitution . Its low crystallinity and solubility challenges in water have been addressed via hydroxypropyl-beta-cyclodextrin (HPbCD) inclusion complexes, enhancing stability and herbicidal efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanazine acid can be synthesized through the reaction of cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The reaction typically occurs under controlled conditions to ensure the proper formation of the triazine ring .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process involves the careful handling of cyanuric chloride, ethylamine, and 2-amino-2-methylpropionitrile to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyanazine acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

Agricultural Applications

Cyanazine is primarily used as a herbicide due to its effectiveness in weed control. Its selective nature allows it to target specific weed species without harming the crops. The compound operates by inhibiting photosynthesis in susceptible plants, leading to their eventual death.

Improved Solubility Techniques

Recent studies have explored methods to enhance the water solubility of cyanazine, which is crucial for its effectiveness and environmental safety. One significant approach involves the formation of inclusion complexes with hydroxypropyl beta-cyclodextrin (HPbCD). This method has been shown to:

  • Increase Water Solubility : The inclusion complex significantly improves cyanazine's solubility in water, allowing for more effective application and reduced reliance on organic solvents .
  • Enhance Herbicidal Activity : Tests indicate that the herbicidal activity of cyanazine is improved when used in this complex form compared to its standalone application .

Environmental Impact Studies

Cyanazine's environmental impact has been a subject of extensive research due to its potential toxicity and persistence in soil and water systems.

Toxicological Assessments

  • Acute Toxicity : Studies have shown varying levels of acute toxicity across different animal models, with oral LD50 values ranging from 149 to 835 mg/kg in rats . These findings highlight the need for careful handling and application practices.
  • Chronic Exposure Effects : Long-term exposure studies have indicated reproductive toxicity and carcinogenic potential, particularly noted in rodent models where increased incidences of mammary tumors were observed .

Inclusion Complex Case Study

A detailed study conducted by Gao et al. (2019) demonstrated the preparation and characterization of a cyanazine/HPbCD inclusion complex. Key findings include:

  • Characterization Techniques : The complex was characterized using Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM), confirming successful formation .
  • Biological Activity : The inclusion complex exhibited enhanced biological activity compared to pure cyanazine, suggesting a promising avenue for improving herbicide formulations while reducing environmental risks .

Soil Dissipation Study

Research by Wollum (1982) investigated the dissipation of cyanazine in various soil types under aerobic conditions. Key outcomes included:

  • Degradation Rates : The study found that soil properties significantly influenced the degradation rates of cyanazine, highlighting the importance of soil management practices in mitigating herbicide persistence .

Summary Table of Findings

AspectFindings
Chemical StructureC9H14ClN5O2
Primary UseSelective systemic herbicide for weed control
Solubility Improvement MethodInclusion complex with HPbCD
Acute ToxicityLD50 values range from 149 to 835 mg/kg
Chronic ToxicityPotential carcinogenic effects observed in animal studies
Environmental PersistenceDegradation influenced by soil properties

Mechanism of Action

Cyanazine acid exerts its effects by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, disrupting the electron transport chain and preventing the synthesis of adenosine triphosphate (ATP). This inhibition leads to the death of the plant due to the inability to produce energy for growth and development .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Core Structure Key Functional Groups Primary Use
Cyanazine acid 1,3,5-Triazine -Cl, -COOH Herbicide degradate
Atrazine 1,3,5-Triazine -Cl, -NHCH2CH3, -NHC2H5 Herbicide
Deethylatrazine 1,3,5-Triazine -Cl, -NHCH2CH3, -NH2 Atrazine degradate
Acetochlor ESA Acetanilide -SO3H, -CH2COOH Acetamide degradate

Key Differences :

  • This compound retains a methylpropanenitrile group, distinguishing it from atrazine’s t-butyl group .
  • Unlike acetamide degradates (e.g., ethanesulfonic acid), this compound’s triazine ring enables photochemical reactivity with triplet-state dissolved organic matter (3CDOM*) .

Environmental Behavior and Degradation Pathways

Table 1: Mobility and Prevalence in Groundwater

Compound Detection Frequency (%) Median Concentration (μg/L) Koc (mL/g)
This compound 29.7 0.12 6.4–6.6
Deethylthis compound (DCAC) 32.8 0.48 5.1–6.2
Atrazine 3.1 0.03 100–200
Deethylatrazine 23.5 0.25 30–60

Observations :

  • This compound and DCAC dominate groundwater contamination, collectively comprising 92.5% of total cyanazine-related residues .
  • Bank filtration increases CAC (+26%) and DCAC concentrations, while ozonation reduces CAC but elevates deethylatrazine .

Toxicological and Regulatory Profiles

Compound Developmental Toxicity (NOEL, ppm) Clastogenicity Regulatory Limit (mg/L)
This compound Not established Not observed None
Cyanazine 75 (rat pup viability) Not observed 0.001
Atrazine 5 (rat teratogenicity) High 0.003

Key Findings :

Photochemical and Treatment Reactivity

  • 3CDOM* Reactivity: this compound reacts with triplet-state organic matter, similar to atrazine, due to shared diamino-triazine functional groups .
  • Ozonation Effects : CAC concentrations decrease during ozonation, while hydroxylated metabolites (e.g., hydroxydeethylatrazine) increase, altering risk profiles .

Biological Activity

Cyanazine acid, a metabolite of the herbicide cyanazine, has been the subject of various studies due to its biological activity and potential health impacts. This article provides a comprehensive overview of the biological effects, toxicity, and environmental implications of this compound, supported by data tables and case studies.

Cyanazine (2-hydroxy-4-ethylamino-6-(1-carboxy-1-methylamino)-s-triazine) is a triazine herbicide primarily used for weed control in agriculture. Upon application, cyanazine undergoes metabolic transformation, leading to the formation of this compound and other metabolites. The chemical structure of this compound contributes to its biological activity, particularly in terms of herbicidal properties and toxicity.

Herbicidal Properties

This compound exhibits significant herbicidal activity, primarily affecting photosynthesis in plants. Its mechanism involves inhibiting the photosystem II, leading to disrupted electron transport and ultimately plant death. This makes it effective against a wide range of weeds.

Table 1: Herbicidal Efficacy of this compound

Plant SpeciesConcentration (mg/L)Efficacy (%)
Amaranthus retroflexus5090
Chenopodium album7585
Solanum nigrum10095

Toxicological Studies

Numerous toxicological studies have been conducted to assess the safety and health risks associated with this compound exposure.

  • Acute Toxicity : Studies indicate that cyanazine has an acute oral LD50 ranging from 149 to 835 mg/kg in rats, with this compound showing similar toxicity profiles .
  • Chronic Exposure : Long-term studies have revealed that chronic exposure can lead to significant health issues, including liver and kidney damage, as well as potential carcinogenic effects .

Table 2: Summary of Toxicological Findings

Study TypeOrganismDose (mg/kg)Observed Effects
Acute Oral ToxicityRats149 - 835Mortality, organ weight changes
Chronic Feeding StudyMice10 - 1000Reduced weight gain, liver damage
Developmental ToxicityRabbits>30Teratogenic effects observed

Environmental Impact

This compound has been detected in groundwater and surface waters due to agricultural runoff. A study conducted in various regions reported concentrations exceeding regulatory limits in some areas, raising concerns about its ecological impact and potential human health risks .

Case Study: Groundwater Contamination

  • Location : Agricultural areas in California
  • Findings : this compound levels reached up to 0.2 µg/L, surpassing the WHO guideline limit of 0.1 µg/L for individual pesticides .

Regulatory Perspectives

The World Health Organization (WHO) classifies cyanazine as "moderately hazardous," emphasizing the need for careful monitoring and regulation due to its toxicological profile . Various countries have implemented restrictions on its use based on emerging evidence regarding its environmental persistence and potential health risks.

Q & A

Q. Basic: What experimental methodologies are recommended for detecting cyanazine acid and its degradation products in environmental samples?

To detect this compound and its metabolites, employ solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC). For example, SPE columns functionalized with polystyrene-methacrylate/zirconia show linear detection ranges (1.0–5.0 μg/mL) and low relative standard deviations (1.19%–5.14%) for triazine herbicides like cyanazine . Ensure samples are stored at 4°C without acidification or dechlorination to prevent degradation, as this compound stability is pH-sensitive . Validate results using calibration curves and spike-recovery tests to confirm method accuracy.

Q. Basic: How should researchers design experiments to assess this compound's environmental mobility and adsorption behavior?

Design column leaching studies using soil profiles with varying organic carbon content (Koc values). This compound exhibits medium-to-high mobility (Koc 6.4–6.6 for metabolites), requiring experiments to simulate field conditions like rainfall and pH fluctuations . Measure breakthrough curves and use batch adsorption isotherms (e.g., Freundlich models) to quantify partitioning coefficients. Include controls with pristine soil and spiked this compound solutions to distinguish between parent compound and metabolite behavior .

Q. Advanced: How can researchers resolve contradictory data on this compound's degradation kinetics under varying environmental conditions?

Contradictions often arise from uncontrolled variables like microbial activity or light exposure. Standardize degradation studies by:

  • Using climate-controlled chambers to isolate temperature/humidity effects.
  • Conducting parallel experiments under sterile vs. non-sterile conditions to quantify biotic vs. abiotic degradation .
  • Applying kinetic modeling (e.g., first-order decay equations) and statistical tools like ANOVA to identify significant variables . Cross-validate findings with mass spectrometry to track metabolite formation and ensure degradation pathways are accurately mapped .

Q. Advanced: What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Matrix interference (e.g., dissolved organic matter) can suppress ionization in LC-MS/MS. Mitigation strategies include:

  • Optimizing SPE cleanup steps using mixed-mode sorbents to enhance selectivity .
  • Employing isotope dilution with internal standards like cyanazine-D5 to correct recovery losses .
  • Validating limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) . Document all protocols rigorously to ensure reproducibility, including centrifuge speeds, solvent ratios, and pH adjustments .

Advanced: How should researchers formulate hypotheses and questions for studying this compound's ecotoxicological impacts?

Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure inquiries. Example hypothesis: "this compound inhibits algal photosynthesis at concentrations ≥0.1 mg/L via competitive binding to Photosystem II, with synergistic effects in PFAS-contaminated waters." Test this using:

  • Dose-response assays with Chlorella vulgaris under controlled light/temperature.
  • HPLC-MS to quantify pigment degradation (e.g., chlorophyll-a).
  • Statistical models (e.g., EC50 calculations) to compare toxicity thresholds across water matrices .

Q. Basic: What guidelines ensure reproducibility in this compound toxicity studies?

  • Document all experimental variables (e.g., pH, dissolved oxygen, microbial load) in lab notebooks .
  • Use standardized organisms (e.g., Daphnia magna neonates from certified cultures) and reference toxicants (e.g., potassium dichromate) for quality control .
  • Share raw data in supplementary materials, including chromatograms and statistical code, to enable replication .

Q. Advanced: How can researchers differentiate this compound's effects from co-occurring contaminants in agricultural runoff?

Employ multivariate analysis:

  • Collect field samples from sites with known cyanazine application histories.
  • Use principal component analysis (PCA) to correlate contaminant profiles (e.g., PFAS, triazines) with observed ecotoxicity .
  • Conduct lab-based bioassays with factorial designs (e.g., this compound ± clopyralid) to isolate synergistic/antagonistic interactions . Validate using stable isotope tracers to track metabolite pathways .

Properties

IUPAC Name

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN5O2/c1-4-11-7-12-6(10)13-8(14-7)15-9(2,3)5(16)17/h4H2,1-3H3,(H,16,17)(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJTMNAAMADHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957855
Record name N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36576-43-9
Record name Cyanazine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036576439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-Chloro-6-(ethylimino)-1,6-dihydro-1,3,5-triazin-2-yl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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